molecular formula C14H15N5O3 B11231033 7-[3-(Propan-2-yloxy)phenyl]-4,7-dihydrotetrazolo[1,5-a]pyrimidine-5-carboxylic acid

7-[3-(Propan-2-yloxy)phenyl]-4,7-dihydrotetrazolo[1,5-a]pyrimidine-5-carboxylic acid

Cat. No.: B11231033
M. Wt: 301.30 g/mol
InChI Key: WHXKKBWUEIDWQO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-[3-(Propan-2-yloxy)phenyl]-4,7-dihydrotetrazolo[1,5-a]pyrimidine-5-carboxylic acid is a heterocyclic compound that belongs to the tetrazolopyrimidine family. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry, pharmacology, and materials science. The unique structure of this compound, which includes a tetrazole ring fused to a pyrimidine ring, imparts it with distinct chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-[3-(Propan-2-yloxy)phenyl]-4,7-dihydrotetrazolo[1,5-a]pyrimidine-5-carboxylic acid typically involves the condensation of aryl aldehydes, 2-aminotetrazole, and substituted acetophenones or ethyl acetoacetate. This reaction is often catalyzed by N,N,N’,N’-tetrabromobenzene-1,3-disulfonamide under mild and efficient conditions .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using the aforementioned condensation reactions. The process is optimized for yield and purity, ensuring that the compound can be produced in sufficient quantities for research and application purposes.

Chemical Reactions Analysis

Types of Reactions: 7-[3-(Propan-2-yloxy)phenyl]-4,7-dihydrotetrazolo[1,5-a]pyrimidine-5-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms, often involving hydrogenation.

    Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Hydrogen gas in the presence of a palladium catalyst is often used for reduction.

    Substitution: Reagents such as halogens, acids, and bases are commonly used in substitution reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.

Scientific Research Applications

7-[3-(Propan-2-yloxy)phenyl]-4,7-dihydrotetrazolo[1,5-a]pyrimidine-5-carboxylic acid has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 7-[3-(Propan-2-yloxy)phenyl]-4,7-dihydrotetrazolo[1,5-a]pyrimidine-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

  • 5,7-Diaryl-4,7-dihydrotetrazolo[1,5-a]pyrimidines
  • 5-Methyl-7-aryl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylates

Comparison: Compared to similar compounds, 7-[3-(Propan-2-yloxy)phenyl]-4,7-dihydrotetrazolo[1,5-a]pyrimidine-5-carboxylic acid stands out due to its unique substituent at the 3-position of the phenyl ring. This modification can significantly influence the compound’s chemical reactivity and biological activity, making it a valuable subject of study in various research fields .

Properties

Molecular Formula

C14H15N5O3

Molecular Weight

301.30 g/mol

IUPAC Name

7-(3-propan-2-yloxyphenyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-5-carboxylic acid

InChI

InChI=1S/C14H15N5O3/c1-8(2)22-10-5-3-4-9(6-10)12-7-11(13(20)21)15-14-16-17-18-19(12)14/h3-8,12H,1-2H3,(H,20,21)(H,15,16,18)

InChI Key

WHXKKBWUEIDWQO-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC1=CC=CC(=C1)C2C=C(NC3=NN=NN23)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.